molecular formula C14H10BrFO B1613866 4'-Bromo-2-(2-fluorophenyl)acetophenone CAS No. 898784-65-1

4'-Bromo-2-(2-fluorophenyl)acetophenone

Cat. No.: B1613866
CAS No.: 898784-65-1
M. Wt: 293.13 g/mol
InChI Key: MDIICZPWRDMJQT-UHFFFAOYSA-N
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Description

4’-Bromo-2-(2-fluorophenyl)acetophenone is a chemical compound with the molecular formula C14H10BrFO. It has a molecular weight of 293.14 . It is a white solid .


Synthesis Analysis

The synthesis of similar compounds like 2-Bromo-4’-fluoroacetophenone involves bromination of acetophenone in the presence of anhydrous aluminum chloride . The bromine is added gradually with stirring, and the reaction is carried out in an ice bath . After the bromine has been added, the ether and dissolved hydrogen bromide are removed under reduced pressure .


Molecular Structure Analysis

The linear formula of 4’-Bromo-2-(2-fluorophenyl)acetophenone is C14H10BrFO . The InChI code is 1S/C14H10BrFO/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16/h1-8H,9H2 .


Physical and Chemical Properties Analysis

4’-Bromo-2-(2-fluorophenyl)acetophenone is a white solid . It has a molecular weight of 293.14 . The linear formula is C14H10BrFO .

Scientific Research Applications

Biological Baeyer–Villiger Oxidation of Acetophenones

A study by Moonen, Rietjens, and Van Berkel (2001) utilized 19F nuclear magnetic resonance (NMR) to characterize the biological Baeyer–Villiger oxidation of various fluorinated acetophenones, demonstrating the conversion of these compounds into valuable synthons for the production of industrially relevant chemicals. This research highlights the potential of using fluorinated acetophenones in enzymatic processes to create useful intermediates in chemical synthesis (Moonen, Rietjens, & Van Berkel, 2001).

Physico-Chemical and Spectroscopic Properties

Trivedi et al. (2015) investigated the impact of biofield energy treatment on 4-bromoacetophenone, revealing significant effects on its physical, thermal, and spectral properties. This study suggests that such treatments could modify the characteristics of acetophenone derivatives, potentially impacting their utility in various applications (Trivedi et al., 2015).

Photoinitiated DNA Cleavage

Wender and Jeon (1999) explored 4'-bromoacetophenone derivatives as photoinducible DNA cleaving agents, synthesizing pyrrolecarboxamide-conjugated 4'-bromoacetophenones and demonstrating their activity in cleaving DNA upon irradiation. This research indicates the potential of these compounds in developing new therapeutic agents or tools for genetic engineering (Wender & Jeon, 1999).

Enantioselective Microbial Reduction

Patel et al. (2004) reported the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone to (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol, showcasing the use of biocatalysis in producing chiral intermediates for pharmaceutical applications. This study illustrates the potential for utilizing acetophenone derivatives in the synthesis of enantiomerically pure compounds (Patel et al., 2004).

Carboxylic Acids Derivatization

Ingalls et al. (1984) described the use of 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester for the preparation of carboxylic acid 4'-bromophenacyl ester derivatives, facilitating spectrophotometric detection in high-performance liquid chromatography. This method highlights the role of acetophenone derivatives in analytical chemistry for enhancing detection and analysis of carboxylic acids (Ingalls et al., 1984).

Safety and Hazards

4’-Bromo-2-(2-fluorophenyl)acetophenone is considered hazardous. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, wearing personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIICZPWRDMJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642341
Record name 1-(4-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-65-1
Record name 1-(4-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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